N-(4-氨基-2-氰基苯基)乙酰胺

描述

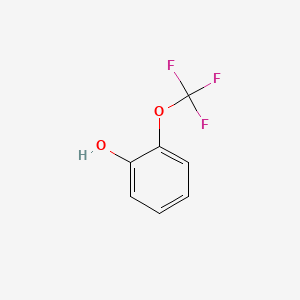

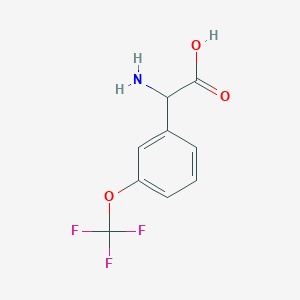

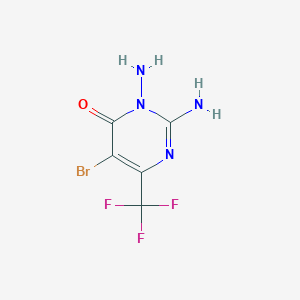

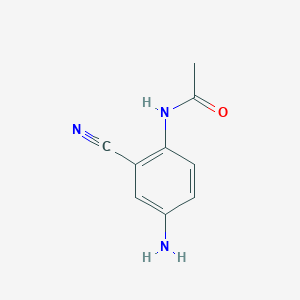

N-(4-amino-2-cyanophenyl)acetamide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group attached to a cyanophenyl ring, which is further linked to an acetamide moiety. This structure provides multiple reactive sites that can undergo various chemical transformations, leading to a wide array of heterocyclic derivatives with potential biological activities.

Synthesis Analysis

The synthesis of related cyanophenylacetamide derivatives has been reported through different methods. For instance, a one-pot multicomponent synthesis approach has been described, which involves the conversion of primary amides to the corresponding nitriles using simple and readily available starting materials such as 2-aminobenzamide, an aldehyde, and an isocyanide. This process is catalyzed by p-toluenesulfonic acid and conducted in ethanol, a green reaction medium, yielding the products in excellent yields at room temperature . Another synthesis pathway involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce a related 2-cyanoacetamide derivative, which then serves as a precursor for further heterocyclic transformations .

Molecular Structure Analysis

The molecular structure of cyanophenylacetamide derivatives is characterized by the presence of a cyano group and an acetamide group attached to a phenyl ring. The structural characterization of these compounds typically involves techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. For example, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were structurally identified using IR and 1H NMR . Additionally, X-ray crystallography has been used to determine the molecular structure of related compounds, providing insights into the arrangement of atoms and the geometry of the molecules .

Chemical Reactions Analysis

Cyanophenylacetamide derivatives exhibit diverse reactivity, enabling the synthesis of a variety of heterocyclic compounds. The reactivity often involves regioselective attacks and cyclization reactions, leading to the formation of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The competition between different reaction pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, contributes to the diversity of the synthesized products . The use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis further highlights the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanophenylacetamide derivatives are influenced by their molecular structure. The presence of functional groups such as the cyano and acetamide groups can lead to the formation of intra- and intermolecular hydrogen bonds, which can be studied using variable temperature NMR experiments. These hydrogen bonds play a significant role in the solubility, stability, and reactivity of the compounds. The electronic behavior of these hydrogen bonds has been investigated through natural bond orbital (NBO) studies, providing a deeper understanding of the compounds' properties .

科学研究应用

Application

“N-(4-amino-2-cyanophenyl)acetamide” is used in the synthesis of biologically active compounds . These compounds are considered one of the most important precursors for heterocyclic synthesis .

Method of Application

The synthesis of “N-(4-amino-2-cyanophenyl)acetamide” derivatives can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some of the methods used to prepare “N-(4-amino-2-cyanophenyl)acetamide” include:

- Stirring without solvent and/or heat: The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .

- Stirring without solvent at steam bath: Stirring of ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .

- Fusion: The solvent-free reaction of aryl amines with ethyl cyanoacetate .

Results or Outcomes

The methods mentioned above yield “N-(4-amino-2-cyanophenyl)acetamide” derivatives . These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis of Heterocycles

“N-(4-amino-2-cyanophenyl)acetamide” derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Method of Application

One of the methods involves stirring the cyanoacetamide derivative with carbon disulfide in the presence of potassium hydroxide in N,N‐dimethylformamide followed by cycloalkylation with 1,2‐dibromoethane .

Results or Outcomes

This method yields 2‐cyano‐2‐(1,3‐dithian‐2‐ylidene)‐N‐(6‐iodo‐2‐methyl‐4‐oxo‐quinazolin‐3(4H)‐yl)acetamide .

Synthesis of Biologically Active Compounds

“N-(4-amino-2-cyanophenyl)acetamide” derivatives are considered one of the most important precursors for the synthesis of biologically active compounds . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Method of Application

The synthesis of biologically active compounds from “N-(4-amino-2-cyanophenyl)acetamide” derivatives involves various chemical reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Results or Outcomes

The synthesis of biologically active compounds from “N-(4-amino-2-cyanophenyl)acetamide” derivatives has the potential to evolve better chemotherapeutic agents .

属性

IUPAC Name |

N-(4-amino-2-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFDWDHFCFPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378924 | |

| Record name | N-(4-amino-2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-cyanophenyl)acetamide | |

CAS RN |

73894-39-0 | |

| Record name | N-(4-Amino-2-cyanophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73894-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-amino-2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。